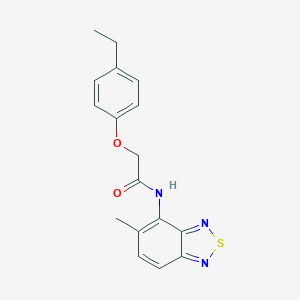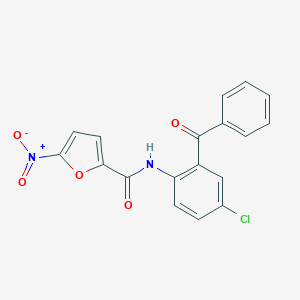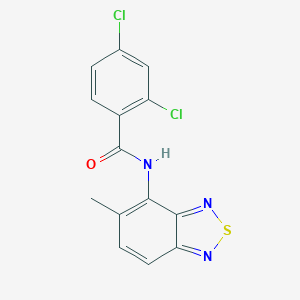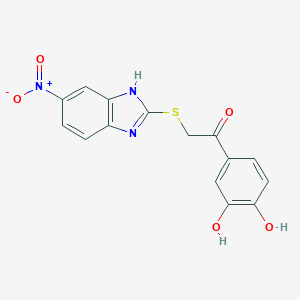![molecular formula C20H16N2O4S B504927 N-[4-(THIOPHENE-2-AMIDO)PHENYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE](/img/structure/B504927.png)
N-[4-(THIOPHENE-2-AMIDO)PHENYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(THIOPHENE-2-AMIDO)PHENYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE is a complex organic compound that features a thiophene ring, a benzodioxine moiety, and a carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(THIOPHENE-2-AMIDO)PHENYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carboxylic acid with 4-aminobenzoyl chloride to form the intermediate N-(4-aminophenyl)thiophene-2-carboxamide. This intermediate is then reacted with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(THIOPHENE-2-AMIDO)PHENYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl groups may produce corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
N-[4-(THIOPHENE-2-AMIDO)PHENYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of N-[4-(THIOPHENE-2-AMIDO)PHENYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene sulfone share structural similarities.
Benzodioxine Derivatives: Compounds such as 1,4-benzodioxine-6-carboxylic acid and its derivatives.
Uniqueness
N-[4-(THIOPHENE-2-AMIDO)PHENYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE is unique due to its combination of a thiophene ring and a benzodioxine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C20H16N2O4S |
|---|---|
Peso molecular |
380.4g/mol |
Nombre IUPAC |
N-[4-(thiophene-2-carbonylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C20H16N2O4S/c23-19(13-3-8-16-17(12-13)26-10-9-25-16)21-14-4-6-15(7-5-14)22-20(24)18-2-1-11-27-18/h1-8,11-12H,9-10H2,(H,21,23)(H,22,24) |
Clave InChI |
DNPVOZDMEUTAAE-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]furan-2-carboxamide](/img/structure/B504850.png)

![N-{2-[(4-pyridinylamino)carbonyl]phenyl}-2-furamide](/img/structure/B504852.png)
![2,3-Bis[(phenylthio)methyl]quinoxaline](/img/structure/B504854.png)
![3-[(4-chlorophenyl)sulfonyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B504857.png)
![N-phenyl-N-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylamine](/img/structure/B504858.png)
![2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-ol](/img/structure/B504859.png)
![2-(4-Chlorophenyl)-8-[(2,6-dichlorobenzyl)oxy]imidazo[1,2-a]pyridine](/img/structure/B504861.png)

![2-[[5-(Trifluoromethyl)-2-pyridyl]thio]-1H-benzimidazole](/img/structure/B504865.png)
![1-(4-chlorophenyl)-2-(2-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1H-benzimidazol-1-yl)ethanone](/img/structure/B504866.png)
![ethyl {2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-1H-benzimidazol-1-yl}acetate](/img/structure/B504868.png)
